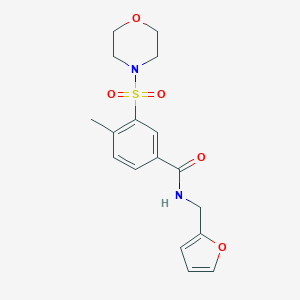
3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
“3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride” is a chemical compound with the CAS Number: 957294-52-9 . It has a molecular weight of 220.66 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest in recent years . A three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature has been reported . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C11 H9 Cl N2 O . The InChI code for this compound is 1S/C11H9ClN2O/c1-8-10(11(12)15)7-14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 .Chemical Reactions Analysis
Pyrazole derivatives have been synthesized through various chemical reactions . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 220.66 .Scientific Research Applications
Synthesis of Heterocyclic Compounds : A study by Datterl et al. (2010) describes the synthesis of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones, where 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is used in reaction with 2-pyrazolin-5-ones. This work highlights its utility in creating complex heterocyclic structures, which are important in pharmaceuticals and agrochemicals (Datterl, Tröstner, Kucharski, & Holzer, 2010).
Catalytic Applications in Organic Synthesis : Zare et al. (2014) explored the use of this compound in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This compound acted as a substrate in a reaction catalyzed by trityl chloride, demonstrating its role in facilitating organic transformations (Zare, Merajoddin, Moosavi‐Zare, & Zarei, 2014).
Development of Ligands and Functional Materials : Research by Grotjahn et al. (2002) involved synthesizing pyrazoles with different functionalized substituents, where this compound was a key intermediate. This application is significant in the design of new ligands for catalysis and material science (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).
Synthesis of Biologically Active Compounds : Liu et al. (2017) reported the synthesis of 3-phenyl-1H-pyrazole derivatives using this compound. These derivatives have potential applications in molecular targeted therapy for cancer, demonstrating the compound's role in medicinal chemistry (Liu, Xu, & Xiong, 2017).
Corrosion Inhibition Studies : Abdel Hameed et al. (2020) utilized a derivative of this compound in the study of corrosion inhibition on C-steel surfaces. This illustrates its potential application in industrial corrosion protection (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).
Mechanism of Action
Future Directions
The future directions in the research of pyrazole derivatives like “3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride” could involve exploring their potential applications in various fields. For instance, some pyrazole derivatives have shown promising antifungal activities , suggesting potential applications in the development of new antifungal agents.
properties
IUPAC Name |
3-methyl-1-phenylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-10(11(12)15)7-14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWBZSROWRYHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride in the synthesis of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones?
A1: this compound acts as a crucial building block in the multi-step synthesis of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones. [] The compound reacts with 1-substituted 2-pyrazolin-5-ones in the presence of calcium hydroxide and 1,4-dioxane. This reaction forms an intermediate 4-heteroaroylpyrazol-5-ol, which then undergoes cyclization in the presence of K2CO3/DMF to yield the target 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-one.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



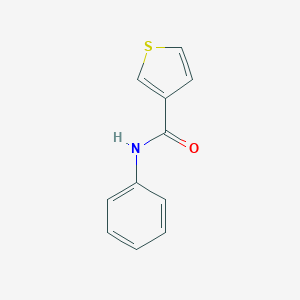
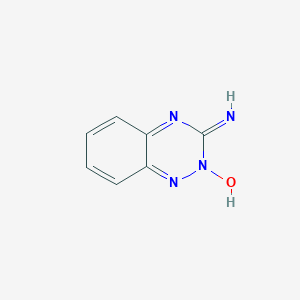
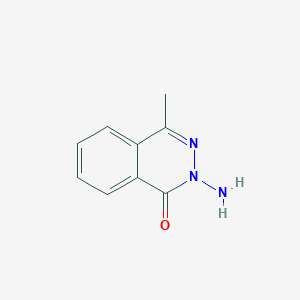
![3-(4-bromophenyl)-1',3'-dihydrospiro[1,3-thiazolidine-2,3'-(2'H)-indole]-2',4-dione](/img/structure/B434059.png)
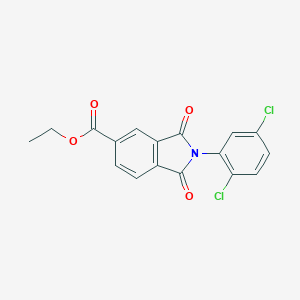
![5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434110.png)
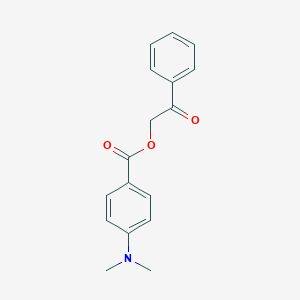
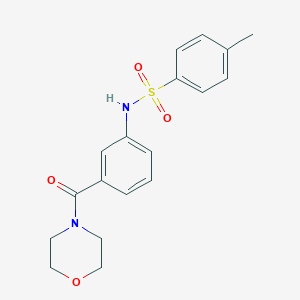
![1-(4-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]phenoxy}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B434154.png)

![2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B434158.png)
![4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B434174.png)

